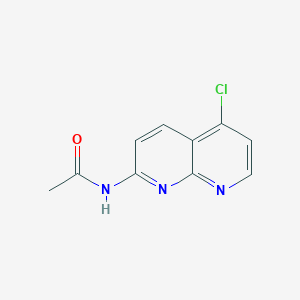
N-(5-chloro-1,8-naphthyridin-2-yl)acetamide
概要
説明
N-(5-chloro-1,8-naphthyridin-2-yl)acetamide is a chemical compound that belongs to the class of 1,8-naphthyridines This compound is characterized by the presence of a chlorine atom at the 5th position and an acetamide group at the 2nd position of the naphthyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-1,8-naphthyridin-2-yl)acetamide typically involves the chlorination of 1,8-naphthyridine followed by the introduction of the acetamide group. One common method involves the reaction of 5-chloro-1,8-naphthyridine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
N-(5-chloro-1,8-naphthyridin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 5th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of this compound oxide.
Reduction: Formation of N-(5-chloro-1,8-naphthyridin-2-yl)ethylamine.
Substitution: Formation of N-(5-methoxy-1,8-naphthyridin-2-yl)acetamide.
科学的研究の応用
作用機序
The mechanism of action of N-(5-chloro-1,8-naphthyridin-2-yl)acetamide involves its interaction with specific molecular targets. In biological systems, it can bind to metal ions, forming complexes that can quench fluorescence. This property is exploited in the development of fluorescent probes. Additionally, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis .
類似化合物との比較
N-(5-chloro-1,8-naphthyridin-2-yl)acetamide can be compared with other 1,8-naphthyridine derivatives such as:
N-(7-chloro-5-methyl-1,8-naphthyridin-2-yl)acetamide: Similar structure but with a methyl group at the 5th position instead of chlorine.
N-(5,7-dimethyl-1,8-naphthyridin-2-yl)-N’-phenylthiourea: Contains additional functional groups, leading to different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity .
特性
IUPAC Name |
N-(5-chloro-1,8-naphthyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c1-6(15)13-9-3-2-7-8(11)4-5-12-10(7)14-9/h2-5H,1H3,(H,12,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCYQXFZWFAGJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=NC=CC(=C2C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-[bis(2-methoxyethyl)sulfamoyl]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide](/img/structure/B3260349.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B3260353.png)




